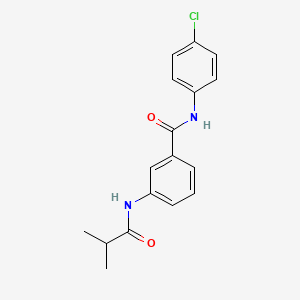
N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to exhibit anti-proliferative effects in a variety of cancer cell lines, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide involves inhibition of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide promotes the acetylation of histones, which in turn leads to changes in gene expression and ultimately results in anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-proliferative and pro-apoptotic effects, N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide has been found to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. These effects are thought to contribute to the overall anti-cancer activity of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide.
实验室实验的优点和局限性
One advantage of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide for laboratory experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to exhibit anti-cancer effects in a variety of cancer cell lines, making it a useful tool for investigating the underlying mechanisms of cancer development and progression.
One limitation of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide for laboratory experiments is that it has been found to exhibit cytotoxic effects in non-cancerous cells as well, which can make it difficult to study the specific effects of this compound on cancer cells. In addition, the optimal dosage and treatment duration for N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide may vary depending on the specific cancer cell line being studied, which can make it challenging to design experiments that accurately reflect its potential therapeutic applications.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can target specific cancer cell types while minimizing off-target effects. In addition, further investigation is needed to determine the optimal dosage and treatment duration for N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide in different cancer cell lines and to identify potential biomarkers that can be used to predict patient response to this compound. Finally, research is needed to investigate the potential use of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its overall anti-cancer activity.
合成方法
The synthesis of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide involves a multi-step process that includes the reaction of 4-chloroaniline with isobutyryl chloride to form N-(4-chlorophenyl)-2-methylpropanamide. This intermediate is then reacted with 3-aminobenzamide to yield the final product, N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide.
科学研究应用
N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit anti-proliferative effects in a variety of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers. In addition, N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(4-chlorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)16(21)20-15-5-3-4-12(10-15)17(22)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIGFPGCROBGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5793472.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)



![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)

![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)

![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)

![methyl {4-[(3,4-dimethylbenzoyl)amino]phenyl}acetate](/img/structure/B5793539.png)
![2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)